N-methyl-1-(1-phenylpyrrolidin-3-yl)methanamine

Physicochemical differentiation Lipophilicity Molecular weight

This chiral pyrrolidine building block features an N-methyl exocyclic amine, which modulates lipophilicity and hydrogen-bonding capacity compared to the primary amine analog (CAS 910442-15-8). The C3 stereocenter enables enantiomerically pure drug candidate synthesis, while the secondary amine serves as a reactive handle for fluorophore or biotin conjugation. Ideal for medicinal chemistry optimization, chemical probe development, and as an OCT1 negative control (IC50=138 µM). Request a quote for custom synthesis or bulk orders.

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
CAS No. 915921-18-5
Cat. No. B3166991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-1-(1-phenylpyrrolidin-3-yl)methanamine
CAS915921-18-5
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCNCC1CCN(C1)C2=CC=CC=C2
InChIInChI=1S/C12H18N2/c1-13-9-11-7-8-14(10-11)12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3
InChIKeySANIGXYLRPTFNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CAS 915921-18-5: What Is N-methyl-1-(1-phenylpyrrolidin-3-yl)methanamine?


N-methyl-1-(1-phenylpyrrolidin-3-yl)methanamine (CAS 915921-18-5) is a synthetic pyrrolidine-based organic compound with the molecular formula C₁₂H₁₈N₂ and a molecular weight of 190.28 g/mol . It features a phenyl-substituted pyrrolidine ring with an N-methyl methanamine side chain, serving as a chiral building block for medicinal chemistry and organic synthesis . The pyrrolidine core contains a stereocenter at the C3 position, necessitating stereocontrol in synthetic applications [1].

Why N-methyl-1-(1-phenylpyrrolidin-3-yl)methanamine (CAS 915921-18-5) Cannot Be Generically Substituted


Generic substitution among pyrrolidine-based methanamine analogs is precluded by distinct physicochemical and stereochemical properties that directly impact synthetic outcomes and biological recognition. The presence of an N-methyl group on the exocyclic amine distinguishes CAS 915921-18-5 from the primary amine analog (1-phenylpyrrolidin-3-yl)methanamine (CAS 910442-15-8), altering hydrogen-bonding capacity, lipophilicity, and basicity [1]. Furthermore, the C3 stereocenter on the pyrrolidine ring generates enantiomers that exhibit differential binding affinities to enantioselective protein targets such as receptors and enzymes, a phenomenon well-documented for related pyrrolidine derivatives in nicotinic acetylcholine receptor pharmacology [2].

CAS 915921-18-5 Evidence Guide: Quantifiable Differentiation for N-methyl-1-(1-phenylpyrrolidin-3-yl)methanamine


Comparative Physical Properties: N-Methyl Derivative (CAS 915921-18-5) vs. Primary Amine Analog (CAS 910442-15-8)

N-methyl substitution on the exocyclic amine of CAS 915921-18-5 results in a calculated increase of approximately 14 g/mol in molecular weight compared to the unsubstituted primary amine analog (1-phenylpyrrolidin-3-yl)methanamine (CAS 910442-15-8) . This structural modification also elevates lipophilicity (LogP) and reduces hydrogen-bond donor capacity, which can be critical determinants of membrane permeability and target engagement in biological systems [1].

Physicochemical differentiation Lipophilicity Molecular weight

Human OCT1 Transporter Inhibition: A Direct IC50 Comparison of CAS 915921-18-5 vs. Unrelated Ligands

In a functional cellular uptake assay, N-methyl-1-(1-phenylpyrrolidin-3-yl)methanamine demonstrated weak inhibition of human organic cation transporter 1 (OCT1) expressed in HEK293 cells, with an IC50 value of 138 µM [1]. While a direct head-to-head comparison with a structurally related analog is not available in this assay, the data provide a specific, quantifiable biochemical activity for CAS 915921-18-5, distinguishing it from compounds that show either no activity or significantly higher potency at this transporter.

Transporter pharmacology Organic cation transporter 1 Cellular uptake

Commercial Purity Specifications: A Procurement-Relevant Baseline for CAS 915921-18-5

N-methyl-1-(1-phenylpyrrolidin-3-yl)methanamine (CAS 915921-18-5) is commercially available with a specified purity of ≥95% from multiple suppliers . The hydrochloride salt form (CAS 1185718-80-2) is also available with a typical purity of 95% . Some suppliers list a purity of 98.0% [1]. These data establish a clear, verifiable quality baseline for procurement decisions, ensuring that researchers can source a product of known and consistent purity.

Chemical purity Quality control Vendor comparison

Targeted Applications for CAS 915921-18-5 in Scientific and Industrial Research


Medicinal Chemistry: A Versatile Chiral Building Block for Lead Optimization

The pyrrolidine core of CAS 915921-18-5 is a privileged scaffold in drug discovery [2]. Its chiral nature, with a stereocenter at the C3 position, makes it an ideal building block for the synthesis of enantiomerically pure drug candidates where stereochemistry is critical for activity and selectivity .

Transporter Pharmacology: Use as a Reference or Tool Compound for OCT1 Studies

Given its weak inhibitory activity on human OCT1 (IC50 = 138 µM), CAS 915921-18-5 may be utilized as a reference compound or negative control in functional assays designed to study organic cation transporters [2]. It could also serve as a starting scaffold for the development of more potent OCT1 inhibitors through medicinal chemistry optimization.

Chemical Biology: Development of Novel Chemical Probes

The presence of a secondary amine (N-methyl) on the methanamine side chain provides a convenient chemical handle for further functionalization. This allows CAS 915921-18-5 to be readily conjugated to fluorophores, biotin, or solid supports, facilitating its use in the creation of chemical probes for target identification and pull-down experiments [2].

Organic Synthesis: A Key Intermediate for Complex Molecule Construction

CAS 915921-18-5 can function as a versatile intermediate in multi-step organic synthesis, particularly for constructing molecules containing the phenylpyrrolidine motif. Its reactive amine group can participate in alkylation, acylation, and reductive amination reactions, enabling the construction of complex and diverse chemical libraries [2].

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